molecular formula C17H15NO6S B3749225 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid

3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid

Cat. No. B3749225
M. Wt: 361.4 g/mol
InChI Key: QUJFULKSUNEHIY-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid, also known as BDPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been studied for its potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid are largely due to its inhibition of carbonic anhydrase. One of the most significant effects of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid is its ability to decrease the production of bicarbonate in the body. This can lead to a decrease in pH, which can have various physiological effects. 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has also been found to have anti-inflammatory and anti-tumor properties, which may be related to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid in lab experiments is its ability to inhibit carbonic anhydrase with high specificity. This makes it a useful tool for studying the role of carbonic anhydrase in various biological processes. However, one of the limitations of using 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research involving 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid. One area of research is the development of more efficient synthesis methods for 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid. Another area of research is the exploration of the potential therapeutic applications of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid in the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid and its potential use as a tool for studying carbonic anhydrase.

Scientific Research Applications

3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has been studied for its potential applications in various fields of research. One of the most promising applications of 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid is in the field of biochemistry. 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. This inhibition of carbonic anhydrase by 3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

(E)-3-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c19-17(20)8-4-12-1-5-14(6-2-12)25(21,22)18-10-13-3-7-15-16(9-13)24-11-23-15/h1-9,18H,10-11H2,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJFULKSUNEHIY-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid
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3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid
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3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid
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3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid
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3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid
Reactant of Route 6
3-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}phenyl)acrylic acid

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